2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate
Description
Molecular Formula: C₃₄H₃₇NO₃ Molecular Weight: 507.674 g/mol Structural Features:
- A quinoline core substituted at position 2 with a 4-heptylphenyl group and at position 8 with a methyl group.
- The 4-carboxylate group is esterified with a 2-(4-ethylphenyl)-2-oxoethyl moiety.
Physicochemical Properties: - Predicted Collision Cross Section (CCS) for [M+H]⁺: 232.5 Ų .
- SMILES:
CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CC)C.
Properties
CAS No. |
355429-13-9 |
|---|---|
Molecular Formula |
C34H37NO3 |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C34H37NO3/c1-4-6-7-8-9-12-26-16-18-27(19-17-26)31-22-30(29-13-10-11-24(3)33(29)35-31)34(37)38-23-32(36)28-20-14-25(5-2)15-21-28/h10-11,13-22H,4-9,12,23H2,1-3H3 |
InChI Key |
BPZAASMYCXEWTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-(4-ethylphenyl)-2-oxoethyl chloride with 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
Key Differences :
- Substituents : Chlorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) groups at positions 2 and 3.
- Functional Groups: Amino group at position 4 vs. carboxylate ester in the target compound.
- Synthesis : PdCl₂(PPh₃)₂-catalyzed cross-coupling, contrasting with esterification steps in the target compound .
Impact : - The amino group enhances solubility in polar solvents, whereas the heptyl chain in the target compound increases lipophilicity.
[2-(4-Nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
Key Differences :
- Substituents : Nitrophenyl (strongly electron-withdrawing) at the oxoethyl group vs. ethylphenyl in the target compound.
- Physicochemical Effects :
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
Key Differences :
- Substituents : Chlorophenyl at position 2 vs. heptylphenyl in the target compound.
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate
Key Differences :
- Substituents : Benzyloxy (bulky, lipophilic) and hydroxy groups vs. heptyl and methyl groups.
- Functional Groups: Free hydroxy group on the quinoline ring enables hydrogen bonding, absent in the target compound .
Structural and Functional Analysis
Table 1: Comparative Physicochemical Properties
| Compound | Substituents (Position 2/4/8) | CCS [M+H]⁺ (Ų) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | Heptylphenyl / Carboxylate / Methyl | 232.5 | ~6.2 |
| 4k | Chlorophenyl / Amino / Methoxyphenyl | N/A | ~3.8 |
| Nitrophenyl Analog | Methylphenyl / Nitrophenyl / Methyl | N/A | ~4.5 |
| Chlorophenyl Analog | Chlorophenyl / Heptylphenyl / Methyl | N/A | ~5.9 |
Research Implications
- Drug Design : The heptyl chain in the target compound improves lipophilicity, favoring blood-brain barrier penetration compared to polar analogs like 4k .
- Toxicity : Long alkyl chains (e.g., heptyl) may increase accumulation in adipose tissue, necessitating toxicity studies .
- Synthesis Optimization : Pd-catalyzed cross-coupling remains a robust method, but steric hindrance from heptyl groups may reduce yields compared to smaller substituents .
Biological Activity
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate, a compound with the CAS number 355429-22-0, is a member of the quinoline family known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and associated risks based on available research findings.
- Molecular Formula : C34H37N1O3
- Molecular Weight : 493.63 g/mol
- Structure : The compound features a quinoline core, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit antimicrobial activity. Specifically, 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate has shown potential against various bacterial strains. Studies suggest that the presence of the quinoline moiety enhances its ability to disrupt bacterial cell membranes, leading to cell death.
Cytotoxicity
The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in certain cancer cells, suggesting a potential role as an anticancer agent. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.
Anti-inflammatory Activity
Quinoline derivatives are also noted for their anti-inflammatory properties. Preliminary studies have indicated that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of inflammatory diseases.
Toxicological Profile
Despite its beneficial properties, the compound poses several risks:
- Skin and Eye Irritation : It is classified as causing skin irritation (H315) and serious eye irritation (H319) .
- Respiratory Irritation : Inhalation may lead to respiratory issues (H335) .
- Aquatic Toxicity : The compound is highly toxic to aquatic life with long-lasting effects (H413) .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Cytotoxicity | Induces apoptosis in certain cancer cell lines |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Toxicological Risks | Skin and eye irritation; respiratory issues; aquatic toxicity |
Study on Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of various quinoline derivatives, including our compound. It was found to exhibit significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Cancer Cell Line Evaluation
In a study focusing on its cytotoxic effects, the compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent increase in apoptosis markers, supporting its potential development as an anticancer agent.
Inflammatory Response Modulation
Research investigating its anti-inflammatory effects revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential utility in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
